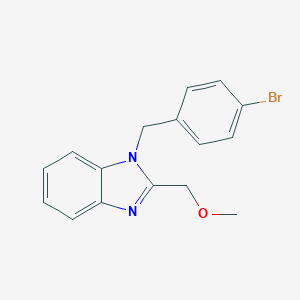![molecular formula C24H25N3O2 B379461 2-methoxy-N-[[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]aniline CAS No. 825602-23-1](/img/structure/B379461.png)
2-methoxy-N-[[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]aniline is a complex organic compound that features a benzimidazole core, a methoxyphenyl group, and a methylphenoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]aniline typically involves multi-step organic reactions. One common route includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions, where a suitable methoxyphenyl halide reacts with the benzimidazole intermediate.
Introduction of Methylphenoxyethyl Substituent: This step involves the alkylation of the benzimidazole derivative with a methylphenoxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce amine derivatives.
Scientific Research Applications
2-methoxy-N-[[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-N-({1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)amine: Similar structure but with a chlorophenoxy group instead of a methylphenoxy group.
N-(2-methoxyphenyl)-N-({1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)amine: Contains a fluorophenoxy group instead of a methylphenoxy group.
Uniqueness
2-methoxy-N-[[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
825602-23-1 |
|---|---|
Molecular Formula |
C24H25N3O2 |
Molecular Weight |
387.5g/mol |
IUPAC Name |
2-methoxy-N-[[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C24H25N3O2/c1-18-11-13-19(14-12-18)29-16-15-27-22-9-5-3-7-20(22)26-24(27)17-25-21-8-4-6-10-23(21)28-2/h3-14,25H,15-17H2,1-2H3 |
InChI Key |
FQHDEMNPTKJOEK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC4=CC=CC=C4OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-bromophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B379380.png)
![1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379381.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B379383.png)
![1-benzyl-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B379385.png)
![N-((1-(2-(2-Chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-4-fluoroaniline](/img/structure/B379386.png)
![2-(methoxymethyl)-1-[2-(1-naphthyloxy)ethyl]-1H-benzimidazole](/img/structure/B379387.png)
![2-(Methoxymethyl)-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole](/img/structure/B379388.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B379389.png)
![N-[[1-(2-phenoxyethyl)-2-benzimidazolyl]methyl]aniline](/img/structure/B379393.png)
![1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B379394.png)
![4-METHYL-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE](/img/structure/B379397.png)
![N-({1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-(4-methoxyphenyl)amine](/img/structure/B379398.png)
![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl methyl ether](/img/structure/B379400.png)
